2-[(2-Methylpropyl)sulfanyl]ethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H15NS |
|---|---|
Molecular Weight |
133.26 g/mol |
IUPAC Name |
2-(2-methylpropylsulfanyl)ethanamine |
InChI |
InChI=1S/C6H15NS/c1-6(2)5-8-4-3-7/h6H,3-5,7H2,1-2H3 |
InChI Key |
LWDLLZDODQKNDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSCCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 2 2 Methylpropyl Sulfanyl Ethan 1 Amine
Strategic Approaches to the Chemical Synthesis of 2-[(2-Methylpropyl)sulfanyl]ethan-1-amine and its Analogs
The construction of the this compound scaffold can be approached by forming the key carbon-sulfur (C-S) bond or by introducing the amine functionality onto a pre-existing thioether.
Transition-metal-catalyzed cross-coupling reactions represent a powerful and general strategy for the formation of C-S bonds, offering an alternative to traditional nucleophilic substitution (SN2) reactions. acsgcipr.orgthieme-connect.com These methods are particularly valuable for their broad substrate scope and functional group tolerance. organic-chemistry.org The synthesis of thioethers through these catalytic routes typically involves the coupling of a thiol or a thiol equivalent with an organic halide or pseudohalide. nih.govresearchgate.net
Copper and palladium are the most extensively used metals for catalyzing C-S bond formation. nih.govresearchgate.net Copper-catalyzed reactions, often referred to as Ullmann-type couplings, can effectively couple thiols with alkyl halides. For instance, a system using copper(I) iodide (CuI) with a suitable ligand, such as an oxalic diamide, can facilitate the coupling between an aliphatic thiol like 2-methylpropane-1-thiol and a protected 2-haloethanamine derivative. thieme-connect.com Palladium-catalyzed reactions, while more commonly applied to aryl-sulfur bond formation, have also been developed for alkyl substrates. nih.govresearchgate.net These reactions often require specialized phosphine (B1218219) ligands to promote the desired reductive elimination step and prevent catalyst deactivation by the sulfur species. researchgate.net
| Catalyst System | Substrate 1 | Substrate 2 | Description |
| Copper(I) Iodide / Ligand | Alkyl Thiol (e.g., 2-methylpropane-1-thiol) | 2-Haloethanamine (protected) | A common method for C(sp³)–S bond formation, often requiring a ligand to facilitate the coupling. thieme-connect.com |
| Palladium(0) / Phosphine Ligand | Thiolate | Alkyl Halide | While prominent in aryl C-S coupling, systems have been developed for alkyl substrates, though catalyst poisoning can be a challenge. nih.gov |
| Nickel(II) / Ligand | Alkyl Halide | Arylthiosilane | Provides a reductive cross-coupling pathway with high chemoselectivity and tolerance for various functional groups. organic-chemistry.org |
Once the 2-(alkylsulfanyl)ethan-1-amine backbone is synthesized, the primary amine offers a versatile handle for further chemical modification. Modern amination and amine functionalization protocols can be applied to introduce a wide range of substituents, thereby creating diverse analogs of the parent compound.
Key transformations include N-alkylation, N-acylation, and reductive amination. For instance, direct N-alkylation with alkyl halides can be used to introduce new alkyl groups, leading to secondary or tertiary amines. Reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate followed by in-situ reduction (e.g., with sodium triacetoxyborohydride), is a highly effective method for producing substituted amines. Furthermore, coupling the amine with carboxylic acids or their activated derivatives (like acid chlorides or anhydrides) using standard peptide coupling reagents (e.g., DCC, EDC) yields the corresponding amides. These protocols are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.
Beyond traditional two-electron pathways, unconventional synthetic strategies involving radical intermediates or organometallic reagents offer alternative and often complementary routes to thioethers. acsgcipr.orgthieme-connect.com
The radical-mediated anti-Markovnikov hydrothiolation of an alkene, known as the thiol-ene reaction, is a highly atom-economical method for C-S bond formation. acsgcipr.org In the context of synthesizing the target molecule, this would involve the reaction of 2-methylpropane-1-thiol with a vinylamine (B613835) equivalent. The reaction is typically initiated by light or a radical initiator (e.g., AIBN), which generates a thiyl radical (RS•). acsgcipr.orgnih.gov This radical adds to the alkene to form a carbon-centered radical intermediate, which then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and yielding the linear thioether product. organic-chemistry.orgacsgcipr.org
Organometallic intermediates, particularly α-thioorganolithium compounds, provide another avenue for C-C bond formation adjacent to a sulfur atom. nih.gov While simple α-thioorganolithiums can be configurationally unstable, their reaction with electrophiles is a known method for creating more complex structures. nih.govbeilstein-journals.org This approach is generally more applicable to the synthesis of more substituted analogs rather than the parent ethanamine structure itself.
| Method | Reactant 1 | Reactant 2 | Key Features |
| Thiol-Ene Reaction | 2-Methylpropane-1-thiol | Vinylamine (or protected equivalent) | Radical chain mechanism; Anti-Markovnikov selectivity; High atom economy. organic-chemistry.orgacsgcipr.org |
| Organolithium Chemistry | α-Thioorganolithium | Electrophile | Formation of a C-C bond adjacent to the sulfur; useful for creating substituted analogs. nih.gov |
Enantioselective Synthesis of Chiral this compound Derivatives
While this compound is itself achiral, the introduction of stereogenic centers into its framework is a key objective for applications in pharmaceuticals and catalysis. Enantioselective synthesis allows for the preparation of single enantiomers, which is crucial as different enantiomers of a chiral molecule often exhibit distinct biological activities.
Creating a stereogenic center at the sulfur atom involves the synthesis of chiral sulfoxides, which are S(IV) species. While the target molecule is a thioether (S(II)), the methodologies for creating chiral sulfur centers are relevant for its derivatives. The most common approach is the asymmetric oxidation of a prochiral thioether using a chiral oxidant or a stoichiometric oxidant in the presence of a chiral transition-metal catalyst. acs.org
Another powerful strategy is asymmetric α-sulfenylation, where a C-S bond is formed, creating a stereocenter at the α-carbon. bohrium.com This is often achieved using organocatalysis, where a chiral catalyst, such as a cinchona alkaloid derivative, activates the substrate and controls the facial selectivity of the attack by an electrophilic sulfur species. bohrium.com
Creating a stereocenter on the ethanamine backbone is a more direct path to chiral analogs of the target compound. Asymmetric induction—the preferential formation of one stereoisomer over another—can be achieved through various strategies. wikipedia.orgmsu.edu
One of the most powerful methods for synthesizing chiral amines is the transition metal-catalyzed asymmetric hydrogenation of prochiral imines or enamines. nih.gov For example, a thioether-containing ketone could be condensed with ammonia (B1221849) or a primary amine to form an imine, which is then hydrogenated using a chiral catalyst, typically a complex of rhodium, ruthenium, or iridium with a chiral phosphine ligand like BINAP. researchgate.net This process can deliver chiral amines with very high enantioselectivity.
Alternatively, chiral auxiliaries can be employed. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of one or more reactions. wikipedia.orgmdpi.com For instance, a chiral auxiliary could be attached to the amine nitrogen, guiding a subsequent alkylation or other bond-forming reaction at the α-carbon before being cleaved to reveal the chiral primary amine.
| Strategy | Precursor Type | Catalyst/Reagent | Outcome |
| Asymmetric Hydrogenation | Imine or Enamine | Chiral Transition Metal Complex (e.g., Ru-BINAP) | Forms a chiral amine via stereoselective addition of H₂. nih.govresearchgate.net |
| Asymmetric Amination | Alkene | Chiral Catalyst System | Direct formation of a C-N bond with stereocontrol. |
| Chiral Auxiliary | Achiral Substrate with Auxiliary | Stoichiometric Chiral Reagent | Diastereoselective reaction followed by removal of the auxiliary to yield an enantioenriched product. wikipedia.orgmdpi.com |
Systematic Derivatization and Analog Generation of this compound
The generation of a library of analogs from a parent molecule is a critical step in understanding its biological role and potential applications. For this compound, this involves a multifaceted approach to modify its core structure.
The 2-methylpropylsulfanyl moiety offers several avenues for synthetic modification, primarily centered around the sulfur atom and the isobutyl group. While direct modification of the isobutyl group is less common without altering the core synthetic strategy, the sulfur atom provides a reactive handle for various transformations.
One of the key characteristics of sulfides is their ability to undergo oxidation to form sulfoxides and sulfones. The oxidation state of the sulfur atom can significantly influence the compound's polarity, hydrogen bonding capacity, and metabolic stability.
Table 1: Oxidation of the Sulfanyl (B85325) Group
| Transformation | Reagent(s) | Product Class |
|---|---|---|
| Sulfide to Sulfoxide (B87167) | Mild Oxidants (e.g., H₂O₂, m-CPBA) | 2-[(2-Methylpropyl)sulfinyl]ethan-1-amine |
Furthermore, the isobutyl group itself can be varied by starting from different alkyl or aryl thiols in the initial synthesis. This allows for the exploration of steric and electronic effects at this position. A general synthetic route involves the reaction of a chosen thiol with a suitable two-carbon electrophile that contains a masked or precursor amine functionality.
The primary amine of the ethan-1-amine chain is a highly versatile functional group for derivatization, allowing for the introduction of a wide array of substituents to probe interactions with biological targets. Common derivatization strategies include N-alkylation, N-acylation, and the formation of ureas and thioureas.
N-Acylation: The reaction of the primary amine with acylating agents such as acid chlorides or anhydrides yields the corresponding amides. This transformation is fundamental in peptide synthesis and for introducing various functional groups. The resulting amides can exhibit different electronic and steric properties compared to the parent amine. The conversion of amides to their corresponding thioamides can be achieved using thiating reagents like Lawesson's reagent, which can alter the hydrogen bonding properties of the molecule. mdpi.com
N-Alkylation: Introduction of alkyl or aryl groups at the nitrogen atom can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. These modifications can impact the basicity and lipophilicity of the molecule. For instance, N-substituted 2-(3,4-dihydroxyphenyl)ethylamines have been synthesized to explore their biological activities. rsc.org
Urea and Thiourea (B124793) Formation: The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward method for the synthesis of ureas and thioureas, respectively. nih.govresearchgate.net These moieties are known to act as potent hydrogen bond donors and are frequently found in bioactive molecules. Microwave-assisted synthesis has emerged as an efficient method for the rapid preparation of these derivatives. nih.gov
Table 2: Derivatization of the Ethan-1-amine Moiety
| Reaction Type | Reagent(s) | Product Class |
|---|---|---|
| N-Acylation | Acid Chloride/Anhydride | N-{2-[(2-Methylpropyl)sulfanyl]ethyl}amide |
| N-Alkylation | Aldehyde/Ketone, Reducing Agent | N-Alkyl-2-[(2-Methylpropyl)sulfanyl]ethan-1-amine |
| Urea Formation | Isocyanate | 1-Substituted-3-{2-[(2-Methylpropyl)sulfanyl]ethyl}urea |
The bifunctional nature of this compound, possessing both a nucleophilic amine and a sulfur-containing side chain, makes it an attractive precursor for the synthesis of novel heterocyclic systems. The cyclization can involve either the nitrogen or the sulfur atom, or both, leading to a diverse range of ring structures.
Thiazole (B1198619) and Thiazolidinone Derivatives: The condensation of 2-amino-thiols or their derivatives with various electrophiles is a common strategy for the synthesis of thiazoles and related heterocycles. For instance, the reaction of a 1,2-aminothiol with 2-((alkylthio)(aryl)methylene)malononitrile leads to the formation of a 2-aryl-4,5-dihydrothiazole. nih.gov Similarly, the reaction of N-(benzothiazol-2-yl)-N'-(aryl)thioureas with chloroacetamide can yield 2-(N-thiazolidin-2-ene-4-one)-aminobenzothiazoles. nih.gov By analogy, derivatization of the amine of this compound to a thiourea, followed by reaction with an appropriate α-halo ketone or ester, could lead to the formation of substituted thiazole or thiazolidinone rings.
Benzothiazine Derivatives: The reaction of 2,N-dilithiobenzenesulfonamides with isothiocyanates, followed by cyclization, has been used to prepare (E)-N-substituted 1,2-benzothiazol-3(2H)-imine 1,1-dioxide derivatives. researchgate.net This methodology highlights the potential for using the amine functionality in cyclization reactions to form sulfur- and nitrogen-containing fused ring systems.
Microwave-Assisted Cyclizations: The use of microwave irradiation in conjunction with reagents like Lawesson's reagent has been shown to be a highly efficient, solvent-free method for the cyclization of 1,4-dicarbonyl compounds to yield various sulfur-containing heterocycles, including thiophenes and 1,3-thiazoles. organic-chemistry.orgnih.gov This approach could be adapted for the synthesis of novel heterocycles from appropriately functionalized derivatives of this compound.
Table 3: Examples of Heterocyclic Systems from Amino-Sulfanyl Precursors
| Precursor Type | Reaction Partner | Heterocyclic Product |
|---|---|---|
| 1,2-Aminothiol derivative | 2-((Alkylthio)(aryl)methylene)malononitrile | 2-Aryl-4,5-dihydrothiazole nih.gov |
| N-Arylthiourea | Chloroacetamide | Thiazolidinone derivative nih.gov |
| 2-(Aminosulfonyl)benzothioamide | Thionyl chloride/Pyridine | 1,2-Benzothiazol-3(2H)-imine 1,1-dioxide researchgate.net |
Molecular Structure, Conformation, and Spectroscopic Characterization of 2 2 Methylpropyl Sulfanyl Ethan 1 Amine
Advanced Spectroscopic Techniques for Elucidating Intricate Structural Features
The definitive characterization of 2-[(2-Methylpropyl)sulfanyl]ethan-1-amine relies on a suite of advanced spectroscopic methods. Each technique provides a unique piece of the puzzle, and together they offer a comprehensive structural elucidation.
High-Resolution Mass Spectrometry for Molecular Formula Validation and Isomeric Differentiation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a molecule with exceptional accuracy. For this compound, HRMS would be employed to validate its molecular formula, C₆H₁₅NS. This technique can distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the compound's identity. While specific experimental data for this compound is not widely published, the general methodology involves soft ionization techniques to produce the molecular ion, which is then measured with high precision.
Chemical ionization (CI) is a soft ionization method that can provide information about the molecular weight of unknown compounds. nih.gov In combination with high-resolution mass analysis, it allows for the calculation of the sum formula for unknown compounds based on accurate mass measurements. nih.gov
Table 1: Theoretical Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₅NS |
| Monoisotopic Mass | 133.09762 g/mol |
This table presents theoretical values. Actual experimental values from HRMS would be compared against these to confirm the molecular formula.
Multidimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the connectivity of atoms within a molecule. For this compound, a combination of ¹H and ¹³C NMR experiments, including 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide a complete assignment of all proton and carbon signals.
In a typical ¹H NMR spectrum, the chemical shifts are influenced by the electronic environment of the protons. conductscience.com Protons near the electronegative nitrogen and sulfur atoms would be expected to appear at a lower field (higher ppm) compared to those further away. msu.edu The splitting patterns of the signals would reveal the number of neighboring protons, helping to piece together the molecular fragments. For instance, the hydrogens on the carbon adjacent to the amine group would likely appear as a triplet, being coupled to the two hydrogens on the next carbon.
¹³C NMR spectroscopy provides information on the carbon skeleton. libretexts.org Carbons bonded to the heteroatoms (N and S) would have distinct chemical shifts. msu.edu 2D NMR techniques are then used to correlate these signals. A ¹H-¹H COSY spectrum would show which protons are coupled to each other, confirming the ethyl and isobutyl fragments. libretexts.org An HSQC spectrum would then link each proton signal to its directly attached carbon atom, completing the structural assignment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH(CH₃)₂ | ~1.8 - 2.2 | ~30 - 40 |
| -CH(CH₃)₂ | ~0.9 - 1.1 (doublet) | ~20 - 25 |
| -S-CH₂-CH- | ~2.5 - 2.9 (triplet) | ~35 - 45 |
| -CH₂-NH₂ | ~2.8 - 3.2 (triplet) | ~40 - 50 |
Note: These are predicted ranges based on general principles of NMR spectroscopy. Actual values would be determined experimentally.
Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and conformation. For this compound, these techniques are crucial for identifying its key functional groups and gaining insight into its conformational preferences.
Primary amines exhibit characteristic N-H stretching vibrations in the IR spectrum, typically appearing as two bands in the region of 3300-3500 cm⁻¹. libretexts.orgwpmucdn.com The N-H bending vibration is also observable around 1600 cm⁻¹. wpmucdn.com The C-S stretching vibration of thioethers gives rise to bands in the 600-800 cm⁻¹ region, which can be identified in both IR and Raman spectra. royalholloway.ac.uk
The flexibility of the alkyl chain in this compound allows for the existence of multiple conformers. By analyzing the vibrational spectra, particularly at different temperatures, it may be possible to identify the presence of these different conformers and even determine their relative stabilities.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR, Raman |
| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |
| N-H Bend | 1590 - 1650 | IR |
This table provides general frequency ranges for the expected vibrational modes.
Computational Chemistry for Deeper Insights into Molecular Geometry and Electronic Structure
Computational chemistry provides a powerful avenue for exploring the properties of molecules at a theoretical level, offering insights that can complement and guide experimental studies.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Property Calculations
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and electronic properties of molecules. journalssystem.com For this compound, DFT calculations would be employed to find the lowest energy conformation (the most stable structure) and to explore other possible conformers. These calculations can provide precise bond lengths, bond angles, and dihedral angles.
Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for understanding its intermolecular interactions and reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Conformational Landscape Analysis and Potential Energy Surface Mapping of the Compound
The conformational landscape of this compound is primarily dictated by the rotational freedom around its single bonds. A potential energy surface (PES) for this molecule would map the changes in energy as a function of the rotation around these key bonds. libretexts.org Understanding this landscape is crucial for predicting the molecule's three-dimensional structure and its interactions in various chemical environments.
The key dihedral angles that define the conformational space of this compound are:
τ1 (C1-S-C2-C3): Rotation around the sulfur-C2 bond.
τ2 (S-C2-C3-N): Rotation around the C2-C3 bond.
τ3 (C4-C1-S-C2): Rotation around the C1-sulfur bond, involving the isobutyl group.
The conformational preferences are influenced by a balance of steric hindrance between the bulky isobutyl group and the aminoethyl moiety, as well as electronic effects such as gauche effects and intramolecular hydrogen bonding.
Research Findings:
Studies on simple dialkyl sulfides indicate that the geometry around the sulfur atom is typically tetrahedral. acs.org The rotational barriers around the C-S bonds are influenced by the size of the alkyl groups. For this compound, the bulky isobutyl group is expected to create significant steric hindrance, influencing the preferred orientation around the C1-S bond. The isobutyl group itself has preferred conformations to minimize steric strain. acs.orgucla.edu
The rotation around the C2-C3 bond in the aminoethylthioether fragment is analogous to that in other 1,2-disubstituted ethanes. One would expect to find both anti (trans) and gauche conformers. The anti conformation, where the sulfur atom and the nitrogen atom are furthest apart, is generally sterically favored. However, gauche conformations can be stabilized by intramolecular hydrogen bonding between the amine's lone pair or hydrogen atoms and the sulfur atom.
The potential energy surface of a molecule like this is complex, with multiple local minima corresponding to different stable conformers. youtube.com The global minimum would represent the most stable conformation, which is the one most likely to be populated at equilibrium. The energy barriers between these conformers determine the dynamics of their interconversion. rsc.org
Hypothetical Conformational Analysis Data:
The following table presents a hypothetical set of low-energy conformers for this compound, based on the general principles of conformational analysis. The relative energies are illustrative and would require quantum chemical calculations for precise determination.
| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) | Key Feature |
| A | ~180° (anti) | ~180° (anti) | 0.00 | Fully extended, sterically minimized |
| B | ~180° (anti) | ~60° (gauche) | 0.5 - 1.5 | Potential for S...H-N hydrogen bonding |
| C | ~60° (gauche) | ~180° (anti) | 1.0 - 2.5 | Steric interaction between isobutyl and aminoethyl groups |
| D | ~60° (gauche) | ~60° (gauche) | > 2.5 | Higher energy due to significant steric clash |
Mechanistic Organic Chemistry and Reactivity Profiles of 2 2 Methylpropyl Sulfanyl Ethan 1 Amine
Reaction Pathways and Transformation Mechanisms of the Thioether Moiety
The thioether linkage, characterized by the sulfur atom bridging an isobutyl and an ethyl group, is a key locus of reactivity in 2-[(2-Methylpropyl)sulfanyl]ethan-1-amine. Its chemistry is dominated by reactions at the sulfur atom, including oxidation, reduction, and reactions where it acts as a nucleophile or is targeted by electrophiles.
Elucidation of Oxidation and Reduction Processes of the Sulfanyl (B85325) Group
Conversely, the reduction of the oxidized forms (sulfoxides and sulfones) back to the thioether is also a possible transformation, although it generally requires strong reducing agents.
Table 1: Oxidation States of Sulfur in Derivatives of this compound
| Compound Name | Sulfur Oxidation State |
| 2-[(2-Methylpropyl)sulfinyl]ethan-1-amine (Sulfoxide) | +4 |
| 2-[(2-Methylpropyl)sulfonyl]ethan-1-amine (Sulfone) | +6 |
This table is illustrative and shows the expected oxidation states of the sulfur atom upon oxidation.
Investigation of Nucleophilic and Electrophilic Reactions Centered at the Sulfur Atom
The sulfur atom in this compound possesses lone pairs of electrons, rendering it nucleophilic. Thioethers are generally good nucleophiles, a property attributed to the polarizability of the sulfur atom. masterorganicchemistry.com This nucleophilicity allows them to react with electrophiles, such as alkyl halides, in SN2 reactions to form sulfonium (B1226848) salts. researchgate.netnih.gov The sulfur atom's nucleophilicity is significantly greater than that of oxygen in ethers. nih.gov
While the sulfur atom itself is nucleophilic, it can also be the target of electrophilic attack. This typically occurs when the sulfur is part of a system that activates it towards such reactions, for example, through the formation of an intermediate where the sulfur bears a positive charge. researchgate.net
Chemical Reactivity and Derivatization Mechanisms of the Primary Amine Group
The primary amine group (-NH₂) is another center of high reactivity in this compound. Its chemistry is characterized by its basicity and nucleophilicity, enabling a wide range of reactions, including condensations, additions, and acid-base reactions.
Mechanistic Studies of Amine Reactivity in Condensation and Addition Reactions
Primary amines are well-known to undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. rsc.orgwikipedia.orgwisc.edu This reaction is typically acid-catalyzed and proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. nist.gov Subsequent dehydration of the carbinolamine yields the imine. nist.gov The reaction is reversible and can often be driven to completion by removing the water formed. wisc.edu
As a nucleophile, the primary amine group can also participate in addition reactions with various electrophiles. For instance, it can react with acyl chlorides or acid anhydrides to form amides.
Table 2: General Reaction Scheme for Imine Formation
| Reactants | Intermediate | Product |
| This compound + Aldehyde/Ketone | Carbinolamine | Imine (Schiff Base) + Water |
This table illustrates the general pathway for the reaction of the primary amine group with carbonyl compounds.
Quantitative Analysis of Basicity and Protonation Equilibria
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a Brønsted-Lowry base, capable of accepting a proton. The basicity of an amine is typically expressed by the pKa of its conjugate acid (R-NH₃⁺). Most simple alkylamines have pKa values in the range of 9.5 to 11.0. researchgate.net The presence of the electron-donating isobutyl group would be expected to place the pKa of this compound's conjugate acid within this range, making it a moderately strong base.
The protonation of an amine is an equilibrium process, and the position of the equilibrium is dependent on the pH of the solution. Thermodynamic studies on the protonation of various amines have been conducted, providing data on the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of protonation. For many simple amines, the protonation is an exothermic process.
Table 3: Typical pKa Values for Conjugate Acids of Primary Alkylamines
| Amine | pKa of Conjugate Acid |
| Methylamine | 10.66 |
| Ethylamine (B1201723) | 10.75 |
| Propylamine | 10.71 |
| Ammonia (B1221849) | 9.25 |
This table provides reference pKa values for similar primary amines to estimate the basicity of this compound.
Detailed Kinetic and Thermodynamic Investigations of Novel Transformations
While the general reactivity of thioethers and primary amines is well-established, detailed kinetic and thermodynamic investigations on novel transformations of this compound are not extensively reported in the literature. Such studies would be crucial for a deeper understanding of its reaction mechanisms and for potential applications in synthesis or materials science.
Kinetic studies on the oxidation of thioethers have shown that the reaction rates can be highly dependent on the oxidant and the specific structure of the thioether. acs.org For instance, kinetic analysis of the oxidation of a series of aryl thioethers by hydrogen peroxide and hypochlorite (B82951) revealed significantly different rate constants. researchgate.netacs.org
Thermodynamic data for the protonation of amines, including enthalpy and entropy changes, have been determined for a variety of structures. rsc.org These studies show that structural features can influence the thermodynamics of protonation. For example, the lower basicity of large-ring amines has been attributed to a more negative entropy of protonation.
Further research focusing specifically on this compound would be necessary to obtain precise kinetic and thermodynamic parameters for its various transformations.
Catalytic Reaction Mechanisms and Active Species Characterization
The presence of both a nucleophilic amine and a sulfur atom suggests that this compound can participate in various catalytic processes. The interplay between these two functional groups can lead to bifunctional catalysis, where one group activates the substrate while the other participates in bond formation or cleavage.
The catalytic activity of aminothiols is often centered around the reactivity of the thiol group, which can be readily deprotonated to form a more nucleophilic thiolate anion. mdpi.com This deprotonation is typically facilitated by a basic environment or the presence of a base, which could be an external reagent or the amine functionality within the same molecule. In enzymatic systems, the catalytic activity of cysteine residues, which are β-aminothiols, is crucial for the function of many enzymes, including transferases, hydrolases, and isomerases. nih.gov
The active species in catalytic reactions involving aminothiols can vary depending on the reaction conditions. The primary active species are the neutral thiol, the thiolate anion, and in some cases, a thiyl radical. The thiolate is generally considered a more potent nucleophile than the neutral thiol. mdpi.com The characterization of these active species is often achieved through a combination of kinetic studies, spectroscopic methods, and computational modeling.
In the context of this compound, it is postulated that the primary amine can act as an intramolecular base to facilitate the formation of the thiolate, thereby enhancing its nucleophilicity. This could be particularly relevant in reactions where the thiol group attacks an electrophilic center.
Table 1: Postulated Catalytic Species of this compound and Their Potential Roles
| Catalytic Species | Formation | Postulated Role in Catalysis |
| Neutral Thioether-Amine | - | Acts as a ligand for metal catalysts; participates in hydrogen bonding. |
| Protonated Amine | Reaction with an acid | Can act as a general acid catalyst. |
| Thiolate (if formed via S-dealkylation) | Reaction with a strong base or in specific redox cycles | Highly nucleophilic species for addition or substitution reactions. |
| Amine Radical Cation | One-electron oxidation of the amine | Intermediate in certain oxidative reactions. |
| Sulfur Radical Cation | One-electron oxidation of the thioether | Intermediate in electron transfer-initiated reactions. |
It is important to note that the thioether in this compound is generally less reactive as a nucleophile compared to a thiol. However, it can be oxidized to a sulfoxide (B87167) or sulfone, which can alter its electronic properties and potential catalytic involvement. Furthermore, the sulfur atom can coordinate to metal centers, suggesting potential applications in organometallic catalysis.
Exploration of Radical Intermediates and Their Reaction Pathways
The thioether and amine functionalities in this compound also suggest a rich radical chemistry. Thiyl radicals (RS•) are well-known intermediates in various chemical and biological processes. nih.gov Although this compound is a thioether and not a thiol, radical-mediated cleavage of the C-S bond could potentially generate a thiyl radical. More commonly, radical reactions involving thioethers are initiated by hydrogen atom abstraction from a carbon atom adjacent (alpha) to the sulfur.
The general reaction pathways for radical intermediates derived from aminothiols and thioethers are diverse. Thiyl radicals can participate in:
Addition Reactions: Addition to unsaturated systems like alkenes and alkynes. acs.org
Hydrogen Atom Transfer (HAT): Abstraction of a hydrogen atom from a suitable donor, which is a key step in many radical chain reactions. nih.gov
Electron Transfer (ET): Oxidation or reduction of other species in the reaction medium. nih.gov
For this compound, it is plausible that radical abstraction of a hydrogen atom from the carbon alpha to the nitrogen or sulfur could occur. The resulting carbon-centered radical could then undergo various reactions, including rearrangement, addition to other molecules, or reaction with molecular oxygen. The reaction of thiyl radicals with molecular oxygen can lead to the formation of sulfur-oxy radicals such as thiylperoxyl (RSOO•) and sulfonyl (RSO₂•) radicals. nih.gov
Table 2: Hypothetical Radical Intermediates from this compound and Their Potential Fates
| Radical Intermediate | Formation Method | Potential Reaction Pathway(s) |
| α-Amino Carbon Radical | Hydrogen abstraction from the C-N bond | Rearrangement, oxidation, dimerization. |
| α-Thio Carbon Radical | Hydrogen abstraction from the C-S bond | Rearrangement, reaction with oxygen, intramolecular cyclization. |
| Aminyl Radical | Oxidation of the amine group | Hydrogen abstraction, addition to unsaturated bonds. |
| Sulfur Radical Cation | One-electron oxidation of the thioether | Reaction with nucleophiles, fragmentation. |
Advanced Analytical Methodologies for Research and Characterization of 2 2 Methylpropyl Sulfanyl Ethan 1 Amine
Chromatographic Separation Techniques for Complex Mixtures
Chromatographic methods are indispensable for separating 2-[(2-Methylpropyl)sulfanyl]ethan-1-amine from complex mixtures, such as reaction matrices or biological samples. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and its potential derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organic Compound Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For primary amines like this compound, direct analysis by GC can sometimes be challenging due to their polarity, which can lead to poor peak shape and column adsorption. To overcome these issues, derivatization is a common strategy. nih.gov This involves a chemical reaction to convert the amine into a less polar and more volatile derivative, making it more amenable to GC analysis. For instance, derivatization with reagents like chloroformates can be employed. nih.gov
Once separated on the GC column, the compound enters the mass spectrometer, which provides both qualitative and quantitative information. The mass spectrometer bombards the molecule with electrons, causing it to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for identification.
A typical GC-MS analysis of amino acids and related compounds, which would be applicable to this compound, involves a temperature-programmed oven to ensure the separation of components with different boiling points. shimadzu.com
Table 1: Illustrative GC-MS Parameters for Amine Analysis
| Parameter | Typical Value | Purpose |
| Injection Mode | Split | Prevents column overloading with concentrated samples. |
| Injector Temperature | 250-280 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |
| Column Type | Capillary column (e.g., ZB-AAA) | Provides high-resolution separation. shimadzu.com |
| Oven Program | Temperature ramp (e.g., 110°C to 320°C) | Separates compounds based on boiling points. shimadzu.com |
| MS Ionization Mode | Electron Ionization (EI) | Standard mode for creating reproducible fragmentation. |
| MS Detector | Quadrupole or Ion Trap | Mass analysis of the fragmented ions. |
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Non-Volatile Analytes and Metabolites
For non-volatile or thermally labile compounds, LC-MS is the technique of choice. nih.gov High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) can separate this compound from other components in a liquid phase. nih.gov The use of a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer, allows for the determination of the accurate mass of the protonated molecule ([M+H]⁺), typically with an accuracy of a few parts per million (ppm). This high mass accuracy is crucial for confirming the elemental composition of the compound. rsc.org
LC-HRMS is particularly valuable for studying metabolites of this compound in biological systems or for analyzing impurities in the synthesized material. Different LC modes can be employed, such as reversed-phase (RP) for moderately polar compounds or hydrophilic interaction liquid chromatography (HILIC) for very polar analytes. nih.gov The choice of ionization source is also critical, with electrospray ionization (ESI) being common for polar molecules like amines. nih.govnih.gov ESI in positive ion mode would be expected to show a strong signal for the protonated this compound. rsc.org
Specialized Mass Spectrometry Approaches for Molecular Fingerprinting and Impurity Profiling
Beyond simple detection, mass spectrometry offers advanced techniques for detailed molecular characterization.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation via Fragmentation Pathways
Tandem mass spectrometry, or MS/MS, is a powerful tool for the structural elucidation of unknown compounds and for highly selective quantitative analysis. nih.gov In an MS/MS experiment, the protonated molecule of this compound would first be isolated in the mass spectrometer. This isolated ion is then subjected to collision-induced dissociation (CID), where it is collided with an inert gas, causing it to break apart into smaller fragment ions. The resulting product ion spectrum is characteristic of the molecule's structure.
By analyzing the fragmentation pattern, researchers can deduce the connectivity of atoms within the molecule. For this compound, characteristic losses would be expected, such as the loss of the isobutyl group or cleavage at the C-S or C-N bonds, providing definitive structural confirmation. This technique is also essential for distinguishing between isomers, which have the same mass but different structures and, therefore, different fragmentation patterns.
Application of Mass Spectrometry in the Characterization of Reaction Intermediates and Byproducts
The synthesis of this compound may involve several steps and could produce various intermediates and byproducts. minosegibutor.hu Mass spectrometry, particularly LC-MS, is invaluable for monitoring the progress of a chemical reaction. By taking small aliquots from the reaction mixture over time, researchers can track the disappearance of starting materials and the appearance of the desired product and any impurities. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. The high sensitivity of mass spectrometry allows for the detection of even trace-level byproducts, which is critical for ensuring the purity of the final compound. nih.gov
Spectroscopic Methods for Quantitative Analysis and In-Situ Monitoring
While mass spectrometry is a cornerstone of analysis, other spectroscopic techniques provide complementary information. For quantitative analysis, methods must be developed that are both accurate and precise. Techniques like LC-MS/MS operating in multiple reaction monitoring (MRM) mode offer excellent sensitivity and selectivity for quantification. nih.gov In an MRM experiment, the mass spectrometer is set to detect one or more specific fragmentation transitions of the target analyte, which significantly reduces background noise and improves the limits of detection (LOD) and quantification (LOQ). nih.govnih.gov
Table 2: Performance Characteristics of a Typical LC-MS/MS Quantitative Method
| Parameter | Typical Performance | Reference |
| Linear Dynamic Range | 0.1 - 50 ng/mL | nih.govnih.gov |
| Correlation Coefficient (r) | >0.99 | nih.gov |
| Limit of Detection (LOD) | 0.025 - 0.20 ng/mL | nih.govnih.gov |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | nih.govnih.gov |
| Intra-day Precision (%RSD) | < 15% | nih.govnih.gov |
| Inter-day Precision (%RSD) | < 20% | nih.govnih.gov |
In-situ monitoring of reactions can sometimes be achieved using spectroscopic probes, such as Fourier-transform infrared (FTIR) or Raman spectroscopy, which can provide real-time information about the chemical changes occurring in a reaction vessel without the need for sample extraction.
UV-Vis and Fluorescence Spectroscopy in Reaction Progress Monitoring
UV-Vis and fluorescence spectroscopy are valuable tools for monitoring the progress of chemical reactions involving chromophoric or fluorogenic species. In the context of synthesizing this compound, these techniques can be ingeniously applied, particularly by tracking the concentration of reactants or by employing specific probes that interact with the thiol or amine functionalities.
The synthesis of this compound may involve the reaction of a thiol, such as isobutanethiol, with a suitable electrophile. The disappearance of the thiol reactant can be monitored using specialized fluorescent probes. These probes are designed to exhibit a change in their fluorescence properties upon reaction with a thiol group. This change can be a "turn-on" or "turn-off" of the fluorescence signal, or a ratiometric shift in the emission wavelength.
For instance, a number of fluorescent probes have been developed for the detection of thiols like cysteine, homocysteine, and glutathione. nih.govdoi.org These probes often utilize a Michael addition reaction, where the thiol adds to an electron-deficient double bond in the probe molecule. nih.gov This can lead to a significant change in the electronic structure of the probe, resulting in a dramatic increase in fluorescence intensity. nih.govdoi.org The rate of this fluorescence enhancement can be directly correlated with the rate of consumption of the thiol reactant, thus providing a continuous, real-time measure of the reaction's progress.
A summary of different types of fluorescent probes for thiols, which could be adapted for monitoring the synthesis of this compound, is presented in the table below.
| Probe Type | Mechanism of Action | Typical Fluorophore | Excitation (nm) | Emission (nm) | Detection Limit |
| "Off-On" Probes | Michael addition followed by spirolactam ring opening. nih.gov | Rhodamine B | ~560 | ~586 | 0.219 µM nih.gov |
| Ratiometric Probes | Reaction with thiol alters the electronic properties, causing a shift in the emission wavelength. nih.gov | Coumarin derivative | 405 / 488 | 463 / 590 | 20 nM nih.gov |
| Turn-On Probes | Reaction with thiol leads to the formation of a highly fluorescent thiazolidine (B150603) or thiazinane ring. doi.org | Terphenyl derivative | ~350 | 404-419 | Not Specified |
| Fluorescence Quenching Probes | Strong affinity of thiols for metal ions like Ag+ disrupts a fluorescent complex. nih.gov | 2-aminopurine DNA probe | 310 | 370 | 3-5 nM nih.gov |
In a hypothetical reaction monitoring setup, a sub-stoichiometric amount of a suitable fluorescent probe could be added to the reaction mixture. The fluorescence intensity or the ratio of intensities at two different wavelengths would be measured over time. The resulting kinetic data would allow for the determination of reaction endpoints, calculation of reaction rates, and optimization of reaction conditions such as temperature, catalyst loading, and reactant concentrations.
UV-Vis spectroscopy can also be employed, especially if one of the reactants or products has a distinct UV-Vis absorption profile. For example, in the synthesis of thioether-functionalized gold nanoparticles, the growth of the nanoparticles can be monitored by the appearance and evolution of the surface plasmon resonance band in the UV-Vis spectrum. researchgate.net While this compound itself does not have a strong chromophore in the visible region, changes in the UV region could potentially be monitored, or a derivatizing agent that reacts with the starting materials or products to form a colored compound could be used in post-reaction analysis.
Real-Time In-Situ Vibrational Spectroscopy for Mechanistic Insights
To gain a deeper understanding of the reaction mechanism for the formation of this compound, real-time in-situ vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are indispensable. These methods provide molecular-level information about the species present in the reaction mixture, including short-lived intermediates and the structure of the catalyst surface, as the reaction occurs. frontiersin.orgyoutube.comtulane.edu
In-situ vibrational spectroscopy allows for the direct observation of the formation of the C-S bond and the disappearance of reactant-specific vibrational modes. For a reaction involving an isobutylthiol and an amino-functionalized electrophile, one could monitor key vibrational bands to elucidate the reaction pathway.
Potential Application of In-Situ FTIR/Raman:
Tracking Reactant Consumption: The disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) from the isobutylthiol reactant would be a clear indicator of its consumption.
Monitoring Product Formation: The appearance of new bands corresponding to the C-S stretching vibrations (typically in the 600-800 cm⁻¹ region) of the thioether product would signal its formation.
Identifying Intermediates: In a nucleophilic substitution reaction, it might be possible to observe the transient formation of a complex between the reactants or between a reactant and a catalyst. Changes in the vibrational modes of the amine group or the alkyl chain could provide clues about these intermediates.
Investigating Catalyst Behavior: If a catalyst is used, in-situ spectroscopy can reveal how the reactants interact with the catalyst surface. For example, in studies of electrocatalysis, surface-enhanced infrared absorption spectroscopy (SEIRAS) and shell-isolated nanoparticle-enhanced Raman spectroscopy (SHINERS) are used to study the adsorption and orientation of molecules on electrode surfaces. youtube.com A similar approach could be used to study the role of a solid-phase catalyst in the synthesis of this compound.
A hypothetical set of characteristic vibrational frequencies that could be monitored during the synthesis of this compound is presented in the table below.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Change During Reaction |
| Isobutylthiol (Reactant) | S-H Stretch | 2550-2600 | Decrease in intensity |
| Amino Electrophile (Reactant) | N-H Bend (primary amine) | 1590-1650 | Shift or change in intensity upon reaction |
| Thioether (Product) | C-S Stretch | 600-800 | Increase in intensity |
| Product | N-H Bend (primary amine) | 1590-1650 | Appearance of new band or shift from reactant |
| Product | C-N Stretch | 1020-1250 | Increase in intensity |
By combining the real-time kinetic data from UV-Vis or fluorescence spectroscopy with the detailed structural information from in-situ vibrational spectroscopy, a comprehensive picture of the synthesis of this compound can be developed. This multi-faceted analytical approach is crucial for optimizing the synthesis, ensuring product quality, and advancing the fundamental understanding of the underlying reaction chemistry.
Molecular Interactions and Biological Relevance of 2 2 Methylpropyl Sulfanyl Ethan 1 Amine
Antimicrobial and Antifungal Mechanisms of Action at the Cellular Level
There is no available data from antimicrobial or antifungal studies that would provide insight into the mechanisms of action of 2-[(2-Methylpropyl)sulfanyl]ethan-1-amine at the cellular level.
While general research exists on the biological activities of other amine-containing compounds, such as their role in enzymatic synthesis, as enzyme inhibitors, or as antimicrobial agents, these findings are not directly applicable to this compound without specific experimental evidence. nih.govnih.govresearchgate.netresearchgate.netnih.gov
Elucidation of Molecular Targets and Pathways in Model Microbial Systems
The precise molecular targets of this compound are the subject of ongoing research. However, based on studies of structurally related aminothiol (B82208) and thioether compounds, several plausible mechanisms of action in microbial systems can be proposed. The presence of both a primary amine and a thioether linkage suggests that it may interact with multiple cellular components, potentially leading to a multi-faceted antimicrobial effect.
One potential mechanism of action is the disruption of the bacterial cell envelope. The primary amine group, which is protonated at physiological pH, can interact with negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids in Gram-positive bacteria. This electrostatic interaction could lead to membrane destabilization, increased permeability, and ultimately cell lysis.
Furthermore, the sulfur atom in the thioether group could play a role in disrupting cellular redox balance. Thioethers can be oxidized to sulfoxides and sulfones within the cell, a process that can generate reactive oxygen species (ROS). An increase in ROS can lead to oxidative stress, damaging key cellular macromolecules such as DNA, proteins, and lipids, thereby contributing to cell death.
Another potential avenue of investigation is the inhibition of essential microbial enzymes. Amino acid analogs are known to be effective enzyme inhibitors, often acting as structural mimics of natural substrates. nih.gov It is conceivable that this compound or its metabolites could interfere with enzymes involved in amino acid metabolism or other critical biosynthetic pathways. For instance, some antimicrobial peptides disrupt microbial metabolism by targeting key enzymes. nih.gov
Additionally, studies on other sulfur-containing compounds have revealed specific molecular targets. For example, some thiourea (B124793) derivatives have been shown to disrupt the NAD+/NADH homeostasis in bacteria, a critical component of cellular metabolism. nih.gov While direct evidence for this compound is not yet available, the investigation into its effects on these fundamental cellular processes in model organisms like Escherichia coli and Staphylococcus aureus is a logical next step.
Table 1: Potential Molecular Targets and Pathways for Thioether-Containing Compounds in Microbial Systems
| Potential Molecular Target/Pathway | Proposed Mechanism of Action | Supporting Evidence from Related Compounds |
|---|---|---|
| Bacterial Cell Membrane | Electrostatic interactions leading to membrane permeabilization and disruption of membrane potential. | Positively charged amino groups in various antimicrobial agents interact with negatively charged membrane components. |
| Cellular Redox Homeostasis | Oxidation of the thioether moiety leading to the generation of reactive oxygen species (ROS) and oxidative stress. | Sulfur-containing compounds are known to be susceptible to oxidation, which can induce cellular damage. |
| Enzyme Inhibition | Competitive or non-competitive inhibition of essential enzymes in metabolic pathways, such as those for amino acid or nucleic acid synthesis. | Amino acid mimetics are a known class of enzyme inhibitors with antimicrobial activity. nih.gov |
| NAD+/NADH Homeostasis | Disruption of the balance between NAD+ and NADH, impacting cellular respiration and energy production. | Observed with certain thiourea derivatives that exhibit antibacterial properties. nih.gov |
Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency in Related Compounds
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of a lead compound and for designing new, more effective analogs. For a molecule like this compound, SAR studies would systematically modify its three key components: the isobutyl group, the thioether linkage, and the ethylamine (B1201723) moiety.
The Importance of the Thioether Linkage: The thioether bond itself is a key structural feature. Its replacement with an ether, amine, or a direct carbon-carbon bond would help to elucidate the role of the sulfur atom in the compound's activity. Furthermore, oxidation of the thioether to a sulfoxide (B87167) or sulfone could modulate the compound's polarity and its potential to engage in hydrogen bonding, which may alter its interaction with molecular targets.
The Significance of the Amino Group: The primary amine is expected to be critical for the compound's antimicrobial activity, primarily due to its ability to be protonated and carry a positive charge. This positive charge is often a key feature of antimicrobial peptides and other membrane-active agents. nih.gov Modification of the amine, for instance, by N-alkylation or acylation, would likely have a profound impact on its potency. For example, in some short peptides, acetylation of the N-terminus decreases efficacy against certain bacteria. nih.gov
Table 2: Hypothetical Structure-Activity Relationship (SAR) Insights for Analogs of this compound
| Structural Modification | Hypothesized Effect on Antimicrobial Potency | Rationale |
|---|---|---|
| Variation of the Alkyl Group (e.g., linear vs. branched, shorter vs. longer chain) | Modulation of lipophilicity, potentially impacting membrane interaction and solubility. | Optimizing the hydrophobic-hydrophilic balance is a common strategy in drug design to enhance cell penetration without compromising bioavailability. |
| Replacement of the Thioether Linkage (e.g., with -O-, -NH-, -CH2-) | Likely to decrease activity if the sulfur atom is directly involved in the mechanism of action (e.g., redox cycling). | This modification would directly test the necessity of the sulfur atom for the observed biological effect. |
| Oxidation of the Thioether to Sulfoxide or Sulfone | Could increase polarity and alter target binding, potentially increasing or decreasing potency depending on the target. | Changes in electronic properties and hydrogen bonding capacity can significantly affect drug-receptor interactions. |
| N-Alkylation or N-Acylation of the Amino Group | Likely to decrease activity by reducing the positive charge and steric hindrance. | A positive charge is often crucial for the initial interaction with the negatively charged bacterial surface. |
| Variation of the Linker Length (e.g., propyl- or butyl-amine instead of ethylamine) | May affect the spatial orientation of the functional groups, influencing binding to the molecular target. | Optimal spacing between key pharmacophoric features is critical for high-affinity binding. |
Theoretical and Computational Studies in the Rational Design of 2 2 Methylpropyl Sulfanyl Ethan 1 Amine Derivatives
Quantum Chemical Prediction of Reactivity, Selectivity, and Reaction Pathways
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. researchgate.net These methods allow for the prediction of how a molecule like 2-[(2-Methylpropyl)sulfanyl]ethan-1-amine and its derivatives will behave in a chemical reaction, identifying the most likely sites for modification and the energetic feasibility of different reaction pathways. scienceopen.com
By calculating a series of thermodynamic and global descriptors, researchers can build a comprehensive reactivity profile. For instance, analyzing properties like bond dissociation energy (BDE), ionization potential (IP), and electron affinity (EA) can predict a derivative's antioxidant potential or its susceptibility to metabolic pathways. mdpi.com
Table 1: Illustrative DFT-Calculated Reactivity Descriptors for a Hypothetical this compound Derivative
| Descriptor | Definition | Calculated Value (Illustrative) | Implication |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.8 eV | Indicates electron-donating ability (nucleophilicity) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 1.5 eV | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 7.3 eV | Relates to chemical stability and reactivity |
| Ionization Potential (IP) | Energy required to remove an electron | 5.8 eV | Correlates with antioxidant activity (lower is better) |
| Electron Affinity (EA) | Energy released upon gaining an electron | -1.5 eV | Measures ability to accept an electron |
| Chemical Hardness (η) | Resistance to change in electron distribution | 3.65 eV | Higher values indicate greater stability |
A critical aspect of understanding reaction mechanisms is the characterization of transition states (TS), the high-energy structures that exist transiently between reactants and products. researchgate.net Quantum chemical methods can calculate the geometry and energy of these transition states. This information is used to determine the activation energy, or reaction barrier, which is the primary determinant of reaction rate.
For a potential derivatization reaction, such as the acylation of the amine group in this compound, computational chemists can model the entire reaction coordinate. By identifying the transition state structure, they can predict whether the reaction will proceed under given conditions and can explore how different substituents on the acylating agent might raise or lower the energy barrier, thereby controlling the reaction's efficiency and selectivity. researchgate.net
A key step in validating computational models is to compare their predictions with experimental data. Ab initio and DFT methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. mdpi.comnanobioletters.com
For a newly synthesized derivative of this compound, researchers can perform DFT calculations to predict its ¹H and ¹³C NMR spectra. nanobioletters.com By comparing the calculated chemical shifts with those obtained from an experimental spectrum, they can confirm the molecular structure. nanobioletters.com Discrepancies between the predicted and experimental spectra can point to incorrect structural assignments or suggest unexpected conformational or electronic effects. This synergy between computation and experiment is crucial for unambiguous structure elucidation. nanobioletters.comresearchgate.net
Table 2: Illustrative Comparison of Experimental and DFT-Calculated ¹H-NMR Chemical Shifts for this compound
| Proton Environment | Experimental Shift (ppm) (Illustrative) | Calculated Shift (ppm) (Illustrative) | Difference (ppm) |
| -CH(CH₃)₂ | 1.85 | 1.81 | 0.04 |
| -CH(CH₃)₂ | 0.95 | 0.92 | 0.03 |
| -S-CH₂-CH₂-NH₂ | 2.60 | 2.57 | 0.03 |
| -S-CH₂-CH₂-NH₂ | 2.80 | 2.75 | 0.05 |
| -CH₂-NH₂ | 1.50 (broad) | N/A (labile) | N/A |
Molecular Modeling and Dynamics Simulations for Ligand-Receptor Interactions
When designing derivatives for biological applications, understanding how they interact with their target protein (receptor) is paramount. nih.gov Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, provide an atomic-level view of these interactions, guiding the optimization of ligands for improved binding affinity and selectivity. mdpi.combohrium.com
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target. nih.gov For a given receptor, a docking-based virtual screen can be performed using a library of virtual this compound derivatives. nih.govnih.gov
The process involves computationally "docking" each molecule into the receptor's binding site and scoring its potential binding affinity. nih.gov Compounds with the best scores are prioritized for synthesis and experimental testing, dramatically accelerating the discovery of new lead compounds compared to traditional high-throughput screening. nih.gov This approach has proven successful in identifying novel inhibitors for a variety of enzymes and receptors. nih.govmdpi.com
While molecular docking provides a static snapshot of a ligand in a receptor's binding site, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations track the movements of all atoms in the system, providing crucial information on the stability of the binding pose, the conformational changes in both the ligand and the receptor upon binding, and the key interactions that stabilize the complex. nih.govmdpi.com
For a promising derivative of this compound identified through virtual screening, an MD simulation can reveal its conformational landscape within the binding pocket. mdpi.com By analyzing the simulation trajectory, researchers can calculate the binding free energy and identify which amino acid residues are critical for the interaction. nih.gov This detailed understanding of the dynamic binding mode is essential for rationally designing modifications to enhance potency and selectivity. nih.govmdpi.com
Table 3: Key Parameters and Outputs from a Typical Molecular Dynamics Simulation
| Parameter/Output | Description | Typical Value/Result |
| Simulation Time | The duration of the simulation. | 100-1000 nanoseconds |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein backbone or ligand atoms from their initial position, indicating stability. | Stable if plateauing < 3 Å |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms, highlighting flexible regions. | High RMSF in loop regions, low in binding site |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | Identifies key H-bond donor/acceptor pairs |
| Binding Free Energy (MM/GBSA) | An estimation of the binding affinity calculated from simulation snapshots. | e.g., -50 kcal/mol |
Chemoinformatic Approaches to Explore and Optimize Chemical Space
Chemoinformatics applies computational methods to analyze and manage large sets of chemical data. It plays a vital role in drug discovery by helping to explore the vast chemical space of possible derivatives and to build predictive models for activity and other properties.
For this compound, chemoinformatic tools can be used to generate large virtual libraries of derivatives by systematically modifying different parts of the molecule (the isobutyl group, the ethyl linker, the amine). For each virtual compound, a wide range of molecular descriptors can be calculated. These descriptors quantify various physicochemical properties, such as molecular weight, lipophilicity (LogP), polar surface area, and number of rotatable bonds, which are known to influence a compound's drug-like properties. mdpi.com
By combining these calculated descriptors with experimental activity data for a small set of compounds, researchers can develop Quantitative Structure-Activity Relationship (QSAR) models. These models can then be used to predict the activity of other unsynthesized derivatives in the virtual library, allowing for the computational prioritization of the most promising candidates for synthesis and further development.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are cornerstone computational methodologies in modern medicinal chemistry and materials science. nih.gov These methods aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov By quantifying molecular features through numerical values known as molecular descriptors, it becomes possible to build predictive models that can estimate the activity or properties of unsynthesized compounds. researchgate.net
For a series of this compound derivatives, QSAR and QSPR models can elucidate the key structural determinants for a desired biological effect or property. The process typically involves calculating a wide array of molecular descriptors for each analog in a training set of molecules with known activities or properties. These descriptors can be categorized based on their dimensionality, including 0D (e.g., molecular weight), 1D (e.g., counts of specific atoms or functional groups), 2D (e.g., topological indices that describe molecular connectivity), and 3D (e.g., molecular shape and volume) descriptors. nih.govresearchgate.net
Relevant molecular descriptors for this compound derivatives would likely include:
Topological Descriptors: These 2D descriptors, such as the Kier & Hall molecular connectivity indices (e.g., ¹χ, ²χ) and the Balaban J index, quantify aspects of molecular size, branching, and cyclicity. They are sensitive to changes in the alkyl chain of the thioether or substitutions on the amine group.
Electronic Descriptors: Parameters like partial atomic charges, dipole moment, and polarizability describe the electronic distribution within the molecule. The nucleophilicity of the sulfur atom and the basicity of the amine are critical features that can be captured by these descriptors.
Spatial Descriptors: 3D descriptors, including molecular surface area, volume, and shape indices (e.g., globularity, rugosity), are crucial for understanding how a molecule might interact with a biological target's binding site. For flexible molecules like this compound derivatives, conformational analysis is a prerequisite for calculating meaningful 3D descriptors.
Physicochemical Descriptors: Properties like the logarithm of the octanol-water partition coefficient (logP) and molar refractivity (MR) are often used to model a compound's lipophilicity and polarizability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
Once a set of relevant descriptors is calculated for a series of analogs, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build the QSAR/QSPR model. researchgate.net The robustness and predictive power of these models are assessed through rigorous internal and external validation techniques.
A hypothetical QSAR study on a series of alkylthioethanamine derivatives might reveal that increased lipophilicity and a specific spatial arrangement of the thioether and amine functionalities are positively correlated with a particular biological activity. Such a model provides a clear, quantitative rationale for designing new, potentially more potent derivatives.
Table 1: Illustrative Molecular Descriptors for a Hypothetical Series of 2-[(Alkyl)sulfanyl]ethan-1-amine Derivatives
| Compound | Alkyl Group | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | Predicted Activity (pIC₅₀) |
| 1 | Methyl | 105.21 | 0.58 | 38.3 | 5.2 |
| 2 | Ethyl | 119.24 | 1.05 | 38.3 | 5.6 |
| 3 | Propyl | 133.26 | 1.52 | 38.3 | 6.0 |
| 4 | iso-Propyl | 133.26 | 1.41 | 38.3 | 5.9 |
| 5 | Butyl | 147.29 | 1.99 | 38.3 | 6.3 |
| 6 | iso-Butyl | 147.29 | 1.88 | 38.3 | 6.5 |
| 7 | sec-Butyl | 147.29 | 1.83 | 38.3 | 6.4 |
| 8 | tert-Butyl | 147.29 | 1.76 | 38.3 | 6.2 |
Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.
Data Mining and Network Analysis for Identifying Novel Chemical Entities
In the era of "big data," data mining and network analysis have emerged as powerful tools in drug discovery and chemical biology. nih.gov These approaches go beyond traditional QSAR by analyzing vast chemical and biological datasets to uncover novel patterns, relationships, and chemical entities that might not be apparent through conventional analysis.
For the rational design of derivatives based on the this compound scaffold, data mining techniques can be employed to search large chemical databases (e.g., ChEMBL, PubChem) for compounds containing similar structural motifs (i.e., a thioether linked to an amino group by a short alkyl chain). By analyzing the known biological activities of these related compounds, it is possible to identify potential biological targets or therapeutic areas for new derivatives. This process, often referred to as "scaffold hopping" or "target fishing," can provide valuable starting points for a drug discovery program.
Network analysis, a key component of data mining, can be used to visualize and analyze the relationships between molecules, biological targets, and observed effects. In a "chemical-protein interactome" network, nodes can represent compounds and protein targets, while edges represent their interactions. By analyzing the topology of such a network, researchers can identify "hubs" – highly connected nodes that may represent promiscuous scaffolds or key biological targets.
For instance, a network could be constructed containing known thioether and amine-containing compounds and their associated protein targets. By mapping the chemical space around this compound onto this network, one could predict its likely biological targets based on the principle of "guilt-by-association," where compounds with similar structures are likely to interact with similar proteins.
Furthermore, data mining can aid in identifying key molecular fragments or "pharmacophores" that are crucial for a specific biological activity. Techniques like frequent subgraph mining can be applied to a set of active compounds containing the thioether-amine motif to identify common structural features that are statistically overrepresented compared to a set of inactive compounds.
Table 2: Illustrative Output from a Data Mining Analysis of Thioether-Amine Containing Compounds
| Scaffold/Fragment | Associated Target Class (Frequency) | Predicted Role | Novelty Score |
| C-S-C-C-N | Monoamine Oxidases (High) | Enzyme Inhibition | 0.65 |
| C-S-C-C-N | G-Protein Coupled Receptors (Medium) | Ligand Binding | 0.78 |
| iso-Butyl-S- | Cytochrome P450 (Low) | Metabolic Stability | 0.50 |
| Ethan-1-amine | Ion Channels (Medium) | Channel Modulation | 0.82 |
Note: The data in this table is for illustrative purposes only and represents a simplified, hypothetical output from a data mining analysis.
By integrating these advanced computational approaches, the design of novel this compound derivatives can be transformed from a trial-and-error process into a more directed and efficient endeavor. QSAR and QSPR models provide a quantitative framework for optimizing specific activities and properties, while data mining and network analysis offer a broader perspective, enabling the identification of novel therapeutic opportunities and innovative chemical structures.
Future Research Trajectories and Emerging Applications of 2 2 Methylpropyl Sulfanyl Ethan 1 Amine
Development of Cutting-Edge Analytical Platforms for Complex Sample AnalysisNo cutting-edge analytical platforms have been specifically developed for the analysis of 2-[(2-Methylpropyl)sulfanyl]ethan-1-amine. However, advanced analytical strategies exist for the general class of aminothiols. These include methods like capillary electrophoresis (CE) for the simultaneous analysis of multiple aminothiols in biological fluids and tissues.nih.govHigh-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC), often coupled with fluorescence detection or mass spectrometry, are widely used for the sensitive and selective analysis of amino acids and aminothiols in complex matrices like pig tissue or wine.nih.govoup.comresearchgate.netThese methods are robust but have not been specifically applied or optimized for this compound in the available literature.
Due to the absence of specific data for each of the requested sections, this report cannot fulfill the user's request for a detailed article.
Q & A
Q. What are the recommended methods for synthesizing 2-[(2-Methylpropyl)sulfanyl]ethan-1-amine with high purity?
Synthesis typically involves nucleophilic substitution or enzymatic approaches. For enantioselective synthesis, transaminases (TAs) can be employed to optimize asymmetric reactions, as demonstrated in structurally similar amines (e.g., 88–89% conversion and >99% enantiomeric excess achieved for ®-enantiomers via kinetic resolution) . Key steps include:
- Substrate optimization : Use prochiral ketones as starting materials.
- Enzyme selection : Screen for TAs with high specificity for the target amine backbone.
- Reaction monitoring : Employ HPLC or GC-MS to track conversion and enantiomeric excess.
Q. How can crystallographic data validate the molecular structure of this compound?
X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) is critical. SHELXL is robust for small-molecule refinement, even with twinned or high-resolution data . Experimental workflow:
- Data collection : Use Cu-Kα radiation for small-molecule crystals.
- Structure solution : Apply direct methods (SHELXS) or Patterson techniques.
- Validation : Check for R-factors (<5%) and fit to electron density maps.
Q. What safety precautions are essential when handling this compound?
While toxicity data are limited, general precautions include:
Q. How can NMR spectroscopy distinguish structural analogs of this compound?
Key NMR strategies:
- 1H NMR : Identify thioether (–S–) protons (δ 2.5–3.0 ppm) and amine (–NH2) protons (δ 1.5–2.0 ppm).
- 13C NMR : Confirm the 2-methylpropyl group via tertiary carbon signals (δ 25–30 ppm).
Compare with analogs like 1-(ethylsulfanyl)propan-2-amine (δ shifts due to alkyl chain length) .
Advanced Research Questions
Q. How can enantiomeric excess be optimized for stereoisomers of this compound?
Advanced kinetic resolution techniques:
- Dynamic kinetic resolution : Use chiral catalysts (e.g., Ru-based complexes) to invert configuration during synthesis.
- Enzyme engineering : Mutate TAs to enhance selectivity for the (S)-enantiomer (>95% ee reported in similar systems) .
- Racemization suppression : Add inhibitors to prevent back-reaction of the desired enantiomer.
Q. What computational methods predict the reactivity of the sulfanyl group in nucleophilic reactions?
Combine DFT calculations (e.g., Gaussian) with experimental
- Electrostatic potential maps : Identify nucleophilic sites (sulfur lone pairs).
- Transition state modeling : Simulate SN2 mechanisms at the thioether moiety.
- Benchmarking : Compare with analogs like 1-(phenylsulfanyl)propan-2-amine to assess electronic effects .
Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved?
Address discrepancies via:
Q. What strategies mitigate sulfur oxidation during long-term storage?
- Inert atmosphere : Store under argon or nitrogen.
- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical formation.
- Low-temperature storage : Keep at –20°C in amber vials to reduce photodegradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
